![molecular formula C18H20ClN3O B2802969 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1324240-98-3](/img/structure/B2802969.png)
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is not specified in the available resources.Scientific Research Applications
Nonaqueous Capillary Electrophoresis
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB), indicating the utility of these compounds in quality control and analytical chemistry (Ye et al., 2012).
Synthesis and Bioactivity of Novel Benzamides
Research into novel benzamides and their metal complexes, including derivatives similar to the query compound, has been conducted to explore their antibacterial properties. This illustrates the compound's relevance in developing new antimicrobial agents (Khatiwora et al., 2013).
Glycine Transporter 1 Inhibition
The identification of compounds structurally related to the query molecule as potent and orally available inhibitors of the glycine transporter 1 (GlyT1) has been reported, highlighting its potential in neuroscience and pharmacology (Yamamoto et al., 2016).
Antineoplastic Activity
Studies on flumatinib, a tyrosine kinase inhibitor with a similar structural motif, detail its metabolism in chronic myelogenous leukemia patients. Such research underscores the role of these compounds in cancer therapy and drug metabolism studies (Gong et al., 2010).
Serotonin Receptor Agonism
The design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists for gastrointestinal motility enhancement demonstrate the compound's potential in gastrointestinal disorder treatments (Sonda et al., 2003).
Synthesis and Characterization
Research into synthesizing and characterizing N-allyl-4-piperidyl benzamide derivatives, including related compounds, highlights the ongoing exploration of these molecules for their bioactive potential and structural properties (De-ju, 2014).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It’s worth noting that piperidine derivatives have been found to exhibit a variety of biological and pharmacological activities .
properties
IUPAC Name |
2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-16-6-2-1-5-15(16)18(23)21-13-14-8-11-22(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOYQOBDPIOXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide |
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